[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine
Description
[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine is a heterocyclic compound featuring a pyridine ring substituted at the 6-position with a 3,5-dimethylpyrazole moiety and a methanamine group at the 3-position of the pyridine. Its synthesis likely involves coupling reactions between pyridine and pyrazole precursors, followed by functionalization of the amine group .
Structure
3D Structure
Properties
IUPAC Name |
[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-8-5-9(2)15(14-8)11-4-3-10(6-12)7-13-11/h3-5,7H,6,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHDHYFXORRTKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=C2)CN)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine involves several steps. One common method includes the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with an appropriate primary amine . The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where functional groups on the pyrazole or pyridine rings are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In synthetic chemistry, [6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine serves as a versatile building block for the creation of more complex heterocyclic compounds. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable for developing new materials and chemical processes.
Table 1: Common Reactions of this compound
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Hydrogen peroxide, potassium permanganate | Ketones, aldehydes |
| Reduction | Sodium borohydride, lithium aluminum hydride | Alcohols, amines |
| Substitution | Acidic or basic conditions | Various substituted derivatives |
Biology
Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have shown its effectiveness against various pathogens and cancer cell lines.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of this compound on human cancer cell lines. The results demonstrated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics .
Medicine
The compound is being explored for its therapeutic potential in treating various diseases. Its mechanism of action involves interaction with specific molecular targets, modulating enzyme activities and receptor functions.
Table 2: Therapeutic Applications of this compound
Mechanism of Action
The mechanism of action of [6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Pyrazole and Pyridine Substituents
Compound A : [6-(3-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine
- Structure : Differs from the target compound by having a single methyl group at the 3-position of the pyrazole instead of 3,5-dimethyl substitution.
- Molecular Data: Formula: C₁₀H₁₃N₄ (implied from ) CAS No.: Not explicitly provided, but related entries in suggest a CAS registry.
- Impact : Reduced steric hindrance compared to the dimethyl analog may enhance binding flexibility in biological targets.
Compound B : {3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine
- Structure : Replaces the pyridine ring with a benzene ring, retaining the 3,5-dimethylpyrazole and methanamine groups .
- Molecular Data: CAS No.: 1170427-09-4 (MDL number: MFCD07801148)
- Impact : The benzene core may alter electronic properties (e.g., reduced basicity) compared to pyridine, affecting solubility and intermolecular interactions.
Modifications to the Methanamine Group
Compound C : 1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine
- Structure : Features an N-methylated methanamine and an ethyl-substituted pyrazole (position 5) .
- Molecular Data :
- Formula: C₇H₁₃N₃
- Bond Count: 23 (5 aromatic bonds)
- Impact : N-methylation could reduce metabolic degradation but may decrease hydrogen-bonding capacity. The ethyl group introduces hydrophobicity.
Research Findings and Implications
Electronic and Steric Effects
- The pyridine core in the target compound offers higher basicity than benzene (Compound B), influencing protonation states under physiological conditions .
Biological Activity
The compound [6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine (CAS No. 16787591) is a member of the pyrazole class of compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHN
- Molecular Weight : 202.26 g/mol
- Structure : The compound features a pyrazole ring fused to a pyridine moiety, which is known to enhance its biological activity.
Anticancer Activity
Numerous studies have highlighted the potential anticancer properties of pyrazole derivatives. Specifically, compounds containing the pyrazole scaffold have shown effectiveness against various cancer cell lines:
-
Mechanism of Action :
- Inhibition of Microtubule Assembly : Similar compounds have been reported to destabilize microtubules, leading to apoptosis in cancer cells. For instance, certain derivatives demonstrated significant inhibition of microtubule assembly at concentrations as low as 20 μM .
- Induction of Apoptosis : Compounds analogous to this compound have been shown to enhance caspase-3 activity, indicating their role in promoting apoptotic pathways in cancer cells .
- Case Studies :
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented:
- Inhibition of COX Enzymes : Many pyrazole compounds selectively inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For example, certain derivatives have shown IC values as low as 0.02 μM against COX-2, indicating potent anti-inflammatory activity .
- Clinical Relevance : Pyrazole-based drugs are often compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and celecoxib for their efficacy and safety profiles .
Research Findings
| Activity Type | Target Cell Line | IC | Mechanism |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 2.43 - 7.84 μM | Microtubule destabilization |
| Anticancer | HepG2 | 4.98 - 14.65 μM | Apoptosis induction |
| Anti-inflammatory | COX-2 | 0.02 - 0.04 μM | Enzyme inhibition |
Q & A
Q. How can contradictory data (e.g., purity vs. bioactivity) be resolved in interdisciplinary studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
